N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide
Description
Core Scaffold Deconstruction
The molecule consists of three modular domains:
- Triazolopyridazine heterocycle : A fused triazolo[4,3-b]pyridazine system providing π-π stacking capability and hydrogen bond acceptance through N1 and N4 positions.
- Sulfamoyl bridge : A -SO2-NH- linker creating 120° dihedral angles that enforce three-dimensionality while maintaining conjugation with the aryl ring.
- 4-Acetamidophenyl terminus : A para-substituted benzene ring with electron-withdrawing acetamide group (cLogP = -0.37) enhancing aqueous solubility.
Table 1: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 362.41 g/mol | HRMS |
| Topological PSA | 132 Ų | ChemAxon |
| Rotatable Bonds | 4 | RDKit |
| H-bond Donors/Acceptors | 3/7 | OSIRIS Property |
Pharmacophoric Elements
X-ray crystallography of analogous compounds reveals three critical pharmacophoric features:
- Triazole N2 acts as hydrogen bond acceptor (2.8-3.2 Å interactions with Thr114 in PfDHODH).
- Sulfonyl O atoms participate in charge-transfer complexes with Arg/Tyr residues (ΔG = -9.3 kcal/mol in FP-2 binding).
- Acetamide carbonyl forms water-mediated hydrogen bonds with His67 in hERG models (Kd = 18 μM vs 4.2 μM for parent urea).
Properties
IUPAC Name |
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-9(20)15-10-2-4-11(5-3-10)23(21,22)18-12-6-7-13-16-14-8-19(13)17-12/h2-8H,1H3,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYDBDQUHRLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide involves multiple steps. One common approach includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another method involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide as an anticancer agent. Research indicates that compounds containing triazole and pyridazine rings exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole-containing compounds can act against a range of bacterial strains and fungi. The sulfamoyl group enhances the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), this compound was administered in varying concentrations. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis and membrane integrity .
Mechanism of Action
The mechanism of action of N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Modifications
The triazolo[4,3-b]pyridazine scaffold is a common feature among analogs, but variations in substituents and linkages significantly influence biological activity and physicochemical properties. Key analogs include:
Compound 1 : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632)
- Structure : Methyl group on the triazolo ring and a methylated acetamide side chain.
- Pharmacology : Demonstrated as a functional inhibitor of Lin28 proteins, which are RNA-binding proteins involved in developmental timing and pluripotency. Applied topically at 80 µM in PBS/DMSO solutions for limb regeneration studies .
- Source : Commercially available (Maybridge, Tocris Bioscience) .
Compound 2 : N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Structure : Sulfanyl linker instead of sulfamoyl, 4-chlorophenyl substituent on the triazolo ring.
- Physicochemical Properties: Molecular formula C₂₁H₁₇ClN₆O₂S, molecular weight 452.917 g/mol.
Compound 3 : N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0)
- Structure : Lacks the sulfamoyl group; features a direct acetamide linkage to the phenyl ring.
- Synthesis : Catalogued in building-block libraries (Enamine Ltd), indicating accessibility for medicinal chemistry optimization .
Pharmacological and Functional Differences
| Property | Target Compound | C1632/Lin28-1632 | Compound 2 (C21H17ClN6O2S) | Compound 3 (894067-38-0) |
|---|---|---|---|---|
| Core Structure | Triazolo-pyridazine + sulfamoyl phenyl | Triazolo-pyridazine + methyl | Triazolo-pyridazine + sulfanyl | Triazolo-pyridazine |
| Key Substituent | Sulfamoyl group | Methyl groups (triazolo, phenyl) | 4-chlorophenyl, sulfanyl | None (direct acetamide) |
| Molecular Weight (g/mol) | Not explicitly provided | ~350 (estimated) | 452.917 | ~300 (estimated) |
| Reported Activity | N/A | Lin28 inhibition | No direct data | No direct data |
| Applications | Hypothesized enzyme inhibition | Developmental biology, regeneration | Underexplored | Scaffold for drug discovery |
- Sulfamoyl vs.
- Chlorophenyl Substituent : Compound 2’s 4-chlorophenyl group increases molecular weight and lipophilicity, which could influence pharmacokinetics but requires empirical validation .
Biological Activity
N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine core linked to a sulfamoyl group and an acetylamido moiety. This unique structure enables diverse interactions with biological targets, making it a candidate for various therapeutic applications.
| Structural Component | Description |
|---|---|
| Triazolo[4,3-b]pyridazine | Core structure associated with anticancer and anti-inflammatory properties |
| Sulfamoyl Group | Enhances solubility and bioavailability |
| Acetylamido Moiety | Modulates interaction with biological targets |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in tumor growth. The compound's mechanism of action likely involves the inhibition of specific enzymes or receptors that are pivotal in cancer cell survival.
- Mechanism of Action :
- Enzyme Inhibition : The triazolo[4,3-b]pyridazine moiety may bind to enzymes involved in cancer metabolism or proliferation.
- Receptor Modulation : Potential interaction with growth factor receptors can disrupt signaling cascades essential for cancer cell growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . The sulfamoyl group is known for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
-
Study on Antitumor Activity :
- A study screened various derivatives of triazolo-pyridazines against multiple cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential synergistic effects when combined with established chemotherapeutic agents like doxorubicin.
- Anti-inflammatory Research :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Altering the sulfamoyl group | Changes solubility and bioactivity |
| Modifying the acetylamido moiety | Affects receptor binding affinity |
| Variations in triazole substitutions | Influence on anticancer potency |
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. For example:
Sulfamoylation : React the triazolo-pyridazine intermediate with chlorosulfonic acid to introduce the sulfamoyl group.
Acetamide Coupling : Use a palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to attach the N-phenylacetamide moiety.
Critical parameters include temperature control (0–5°C during sulfamoylation) and solvent choice (e.g., DMF for coupling). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., Lin-28 protein).
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Docking Parameters : Set a grid box covering the active site (e.g., 20 Å × 20 Å × 20 Å) and use the default scoring function.
Validation via molecular dynamics (MD) simulations (e.g., GROMACS) improves reliability by assessing binding stability over 100 ns .
Q. What analytical techniques confirm structural integrity and purity?
- Methodological Answer :
- LC-MS : Monitor molecular ion peaks (e.g., m/z 337.1065 for exact mass) and isotopic patterns.
- NMR : Key signals include the sulfamoyl group’s singlet (~3.3 ppm for –SO₂–) and acetamide’s methyl group (~2.1 ppm).
- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
Advanced Research Questions
Q. How does this compound modulate Lin-28/let-7 interactions in cancer stem cells (CSCs)?
- Methodological Answer :
- Mechanistic Assays : Perform RNA immunoprecipitation (RIP) to show disrupted Lin-28 binding to let-7 precursors.
- Functional Outcomes : Assess CSC differentiation via flow cytometry (CD44+/CD24– markers) and tumorsphere reduction assays (). Dose-response studies (0.1–10 µM) typically show IC₅₀ values <5 µM. Rescue experiments (overexpress let-7) confirm target specificity .
Q. What structural modifications enhance potency while reducing off-target effects?
- Methodological Answer :
- SAR Insights :
Q. How can contradictions in in vitro vs. in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hours in mice) and tissue distribution (LC-MS/MS).
- Metabolite Identification : Incubate with liver microsomes; major metabolites often include hydroxylated pyridazine ().
- Prodrug Strategies : Introduce ester moieties to improve oral bioavailability (e.g., 40% → 75% in rat models) .
Q. What experimental designs validate epigenetic effects beyond Lin-28 inhibition?
- Methodological Answer :
- ChIP-seq : Profile histone modifications (H3K27ac) in treated vs. untreated CSCs.
- RNA-seq : Identify differentially expressed genes (e.g., MYC downregulation).
- CRISPR Screening : Knock out Lin-28 to isolate compound-specific effects (). Use synergy assays with DNMT inhibitors (e.g., 5-azacytidine) to explore combinatorial epigenetic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
